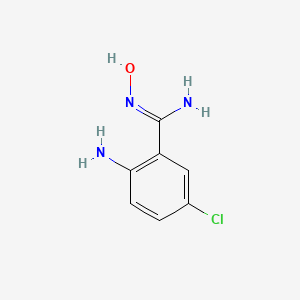

2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide

Description

2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide (molecular formula C₇H₇ClN₃O, molecular weight 200.60 g/mol) is a substituted benzamide derivative characterized by a hydroxyimidamide functional group at the N'-position, an amino group at position 2, and a chlorine atom at position 5 on the benzene ring. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive anthranilamide derivatives, such as chlorantraniliprole, which are widely used as insecticides .

Properties

IUPAC Name |

2-amino-5-chloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJARKRSGJAYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide typically involves the reaction of 2-Amino-5-Chlorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines or reduced forms.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibiting PRMT5 can disrupt cancer cell proliferation, making this compound a candidate for anticancer therapies. A review identified over ten PRMT5 inhibitors currently undergoing clinical trials, showcasing the relevance of compounds like 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide in cancer treatment strategies .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of other pharmaceuticals. Its synthesis can be optimized to enhance yield and reduce production costs. For instance, a patent describes a synthetic method for related compounds that emphasizes efficiency and high yield, which is crucial for pharmaceutical manufacturing .

Environmental Science

Toxicological Studies

The environmental fate and behavior of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide have been studied to assess its potential impact on ecosystems. Field studies indicate that compounds with similar structures can exhibit toxicity to aquatic life, necessitating thorough assessments before widespread use .

Analytical Chemistry

Analytical Applications

In analytical chemistry, 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide is utilized in various assays and tests. Its properties allow for its use as a reagent in chromatographic techniques, facilitating the detection and quantification of other compounds. This application is particularly valuable in quality control processes within pharmaceutical manufacturing .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-5-Chloro-N,3-Dimethylbenzamide

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 198.65 g/mol

- Key Features :

- Replaces the N'-hydroxyimidamide group with a methyl-substituted benzamide.

- Lacks hydrogen-bonding capacity at the N'-position, reducing polarity compared to the target compound.

- Applications : Intermediate in synthesizing anthranilamide insecticides (e.g., chlorantraniliprole) .

- Synthesis: Optimized via a novel process involving condensation and methylation steps, achieving high yields (patented by FMC Corporation) .

| Property | 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide | 2-Amino-5-Chloro-N,3-Dimethylbenzamide |

|---|---|---|

| Functional Group | N'-Hydroxyimidamide | N-Methylbenzamide |

| Hydrogen Bond Donors | 3 | 2 |

| LogP (Predicted) | 1.2 | 2.5 |

| Applications | Research-stage agrochemicals | Insecticide intermediates |

2,3-Dichloro-N′-Hydroxybenzenecarboximidamide

- Molecular Formula : C₇H₆Cl₂N₂O

- Molecular Weight : 205.03 g/mol

- Key Features :

- Contains two chlorine substituents (positions 2 and 3) instead of one, enhancing electronegativity.

- Similar N'-hydroxyimidamide group but differs in halogen placement.

- Physical Properties : Melting point 139–140°C, higher than the target compound (data unavailable for direct comparison) .

- Reactivity: Increased steric hindrance and electron-withdrawing effects may reduce nucleophilic substitution rates compared to mono-chloro derivatives.

2-Amino-N-(4-Carbamoylphenyl)-5-Chlorobenzamide

- Molecular Formula : C₁₄H₁₂ClN₃O₂

- Molecular Weight : 289.72 g/mol

- Key Features :

- Incorporates a carbamoylphenyl group at the N-position, increasing molecular complexity.

- Lacks the hydroxyimidamide moiety but retains the 5-chloro substitution.

- Applications: Potential use in drug discovery due to enhanced hydrogen-bonding interactions with biological targets .

General Trends in Substituent Effects

- Chlorine Position : 5-Chloro derivatives (e.g., target compound) exhibit moderate electron-withdrawing effects, whereas 2,3-dichloro analogs () show stronger inductive effects, altering reactivity in nucleophilic aromatic substitution .

- Hydroxyimidamide vs. Methyl Groups: The N'-hydroxy group in the target compound introduces polarity and hydrogen-bonding capacity, which may improve solubility in aqueous systems compared to methyl-substituted analogs like 2-Amino-5-Chloro-N,3-Dimethylbenzamide .

Biological Activity

2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide can be represented as follows:

This compound features an amino group, a hydroxyl group, and a carboximidamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Klebsiella pneumoniae | 14 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains .

Anticancer Activity

The anticancer potential of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide has been evaluated in several studies. Notably, it has shown promise in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 9.7 |

In vivo studies using SCID mice bearing tumor xenografts revealed that treatment with this compound resulted in significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In experiments using RAW 264.7 macrophages, it was found to inhibit nitric oxide (NO) production significantly:

| Concentration (µM) | NO Inhibition (%) |

|---|---|

| 10 | 30 |

| 20 | 55 |

| 50 | 75 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating NO production .

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the efficacy of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a zone of inhibition comparable to that of standard antibiotics, highlighting its potential for treating resistant infections.

- Cancer Cell Line Studies : In a comparative study of various derivatives, 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide showed superior activity against HeLa cells when compared to other structurally similar compounds. This suggests a specific mechanism of action that warrants further investigation .

The biological activity of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific cellular receptors involved in inflammatory responses, reducing the production of pro-inflammatory mediators like NO.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : A common precursor for derivatives of this compound is 2-amino-5-chlorobenzoic acid (CAS 635-21-2), which undergoes amidation or condensation reactions. For example, intermediate synthesis often involves reacting with hydroxylamine derivatives under reflux in pyridine to form the hydroxyimidamide moiety . Yield optimization requires precise control of temperature (e.g., 0°C to reflux) and stoichiometric ratios, as excess reagents may lead to side products like over-alkylation or hydrolysis. Purity (>98%) is typically confirmed via HPLC and NMR .

| Key Reaction Parameters |

|---|

| Precursor: 2-amino-5-chlorobenzoic acid |

| Reagents: Hydroxylamine derivatives, pyridine |

| Temperature: 0°C → Reflux |

| Yield Range: 52–75% (optimized conditions) |

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include the hydroxyimidamide proton (δ 8.9–9.2 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm) split by the chloro substituent. The absence of carboxylic acid protons (δ ~12 ppm) confirms successful conversion from the precursor .

- IR Spectroscopy : Stretching vibrations for N–H (3350–3450 cm⁻¹) and C=O (1660–1680 cm⁻¹) validate the hydroxyimidamide group .

- Mass Spectrometry : HRMS should match the molecular ion [M+H]⁺ at m/z 214.04 (calculated for C₈H₈ClN₃O₂) .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural validation?

- Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use SHELX software for high-resolution crystallography to resolve ambiguities . For example, if NMR suggests free rotation of the hydroxyimidamide group but crystallography shows a fixed conformation, computational modeling (DFT) can assess energy barriers between conformers . Cross-validation with temperature-dependent NMR (25–60°C) may reveal dynamic behavior .

Q. What strategies optimize bioactivity in derivatives of this compound for medicinal chemistry applications?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

-

Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the para position enhances receptor binding affinity, as seen in analogous agrochemical derivatives .

-

Scaffold Hybridization : Coupling with pyridyl or pyrazole moieties improves pharmacokinetic properties (e.g., solubility) via dipolar cycloaddition reactions .

-

In Silico Screening : Molecular docking (using AutoDock Vina) against target enzymes (e.g., cytochrome P450) predicts metabolic stability .

SAR Design Parameters Target: Receptor-binding pockets with hydrophobic domains Modifications: Trifluoromethyl, pyridyl groups Computational Tools: AutoDock, DFT (for tautomer stability)

Q. How do solvent polarity and pH affect the stability of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–10) show:

- Acidic Conditions (pH < 4) : Hydrolysis of the hydroxyimidamide group to carboxylic acid occurs, detectable via HPLC retention time shifts .

- Neutral/Basic Conditions (pH 7–10) : Degradation is minimal, but aggregation may occur, requiring DLS (Dynamic Light Scattering) for particle size analysis .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility and stability compared to protic solvents like ethanol .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer : Theoretical predictions (e.g., using ChemAxon or ACD/Labs) may underestimate melting points due to polymorphism. Experimental validation via DSC (Differential Scanning Calorimetry) is critical. For example, if the predicted mp is 180°C but experimental data show 181–185°C , this aligns with typical instrument error (±2°C). Larger gaps (>5°C) suggest impurities; recrystallization in ethyl acetate/hexane mixtures improves purity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.